molecular formula C10H16BrN6O11P3 B12837899 2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid

2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid

Cat. No.: B12837899
M. Wt: 569.09 g/mol
InChI Key: GLCRVGHVCJLAHS-QYYRPYCUSA-N
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Description

2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is a synthetic analog of adenosine. This compound is known for its unique structure, which includes a bromine atom at the 2’ position and an imide group between the beta and gamma phosphates. It has been utilized in various scientific research applications, particularly in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid typically involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes bromination at the 2’ position to introduce the bromine atom. This is followed by phosphorylation to attach the triphosphate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid has several scientific research applications:

    Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving nucleotide binding and hydrolysis.

    Molecular Biology: Employed in the study of DNA and RNA synthesis and repair processes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid involves its interaction with nucleotide-binding enzymes. The bromine atom and the imide group confer unique binding properties, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate the activity of enzymes involved in nucleotide metabolism, such as kinases and polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is unique due to its specific structural modifications, which confer unique binding and reactivity properties. These modifications make it a valuable tool in biochemical and molecular biology research .

Properties

Molecular Formula

C10H16BrN6O11P3

Molecular Weight

569.09 g/mol

IUPAC Name

[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

InChI

InChI=1S/C10H16BrN6O11P3/c11-5-7(18)4(1-26-31(24,25)28-30(22,23)16-29(19,20)21)27-10(5)17-3-15-6-8(12)13-2-14-9(6)17/h2-5,7,10,18H,1H2,(H,24,25)(H2,12,13,14)(H4,16,19,20,21,22,23)/t4-,5-,7-,10-/m1/s1

InChI Key

GLCRVGHVCJLAHS-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N

Origin of Product

United States

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